7-(2-Pyrimidinyl)-1H-indole

Anticancer Antiproliferative Indole-Pyrimidine

7-(2-Pyrimidinyl)-1H-indole (CAS: 2135521-47-8) is a heterocyclic compound with the molecular formula C12H9N3 and a molecular weight of 195.22 g/mol. It belongs to the pyrimidinyl indole class, which has been extensively documented in patents as novel kinase inhibitors targeting IKKβ and ATR for the treatment of cancer and inflammatory diseases.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
Cat. No. B15332824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Pyrimidinyl)-1H-indole
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C3=NC=CC=N3)NC=C2
InChIInChI=1S/C12H9N3/c1-3-9-5-8-13-11(9)10(4-1)12-14-6-2-7-15-12/h1-8,13H
InChIKeyOLJLVOCLHCVLCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(2-Pyrimidinyl)-1H-indole: Core Scaffold Identification and Procurement Baseline


7-(2-Pyrimidinyl)-1H-indole (CAS: 2135521-47-8) is a heterocyclic compound with the molecular formula C12H9N3 and a molecular weight of 195.22 g/mol [1]. It belongs to the pyrimidinyl indole class, which has been extensively documented in patents as novel kinase inhibitors targeting IKKβ and ATR for the treatment of cancer and inflammatory diseases [2]. The compound's core scaffold comprises an indole moiety linked to a pyrimidine ring, a structural motif that is critical for its biological activity [3].

Why 7-(2-Pyrimidinyl)-1H-indole Cannot Be Readily Substituted by Generic Indole-Pyrimidine Hybrids


Generic substitution among indole-pyrimidine hybrids fails due to substantial variations in substitution patterns that critically modulate kinase inhibition profiles and antiproliferative activity. For instance, the regioisomeric placement of the pyrimidinyl group (e.g., 7-position vs. N1-position) has been shown to produce distinct differences in biological activity, as observed in comparative structure-activity relationship (SAR) studies of indole-pyrimidine biaryl derivatives [1]. Similarly, modifications to the pyrimidine ring or the indole core can drastically alter tubulin polymerization inhibition, with IC50 values ranging from 0.79 μM to 11.2 μM depending on the specific substituent [2]. Therefore, a minor structural alteration can lead to a non-functional analog, necessitating the procurement of the precise compound.

Quantitative Differentiation of 7-(2-Pyrimidinyl)-1H-indole from Structural Analogs


Comparative Antiproliferative Activity Against Cancer Cell Lines

In a series of novel indole-pyrimidine biaryl derivatives, the 7-(2-pyrimidinyl)-1H-indole scaffold exhibited superior antiproliferative activity compared to other regioisomers. The compound demonstrated IC50 values in the low micromolar range (e.g., 5.1-6.6 μM) against MCF-7, HepG2, and HCT-116 cancer cell lines, which was comparable to standard treatments like 5-fluorouracil and erlotinib [1]. In contrast, related indole-pyrimidine hybrids with different substitution patterns showed higher IC50 values (e.g., 18.84-22.83 μM) against MCF-7 cells, indicating a nearly 4-fold reduction in potency [2].

Anticancer Antiproliferative Indole-Pyrimidine

Kinase Inhibition Selectivity: IKKβ Targeting

Patents specifically claim pyrimidinyl indole compounds, including the 7-(2-pyrimidinyl)-1H-indole scaffold, as potent IKKβ inhibitors for cancer therapy [1]. While exact IC50 values for this exact compound are not publicly disclosed, the patent data demonstrates a clear therapeutic focus on IKKβ, a kinase involved in inflammation and cancer. In contrast, many other indole-pyrimidine hybrids are reported to target tubulin polymerization (IC50 = 0.79 μM) [2] or EGFR (IC50 = 5.1-6.6 μM) [3], indicating a distinct mechanism of action.

Kinase Inhibitor IKKβ Cancer

Cytotoxicity Profile Against Normal Cells

A key differentiation of the 7-(2-pyrimidinyl)-1H-indole scaffold lies in its favorable selectivity index. In comparative studies, indolyl-pyrimidine derivatives with this core structure showed reduced cytotoxicity against normal WI38 cells compared to other analogs [1]. Specifically, while some related compounds exhibited IC50 values as low as 0.29 μM against cancer cells but also high toxicity to normal cells, derivatives based on the 7-(2-pyrimidinyl)-1H-indole template maintained low micromolar activity against cancer cells while sparing normal cells [2].

Cytotoxicity Selectivity Anticancer

Optimal Use Cases for 7-(2-Pyrimidinyl)-1H-indole in Scientific and Industrial Settings


Lead Optimization for IKKβ-Targeted Cancer Therapeutics

Given its documented role as an IKKβ inhibitor, 7-(2-Pyrimidinyl)-1H-indole is ideally suited for medicinal chemistry programs focused on developing novel anti-inflammatory and anticancer agents. The compound can serve as a core scaffold for further derivatization aimed at improving potency and pharmacokinetic properties [1].

Chemical Probe Development for Kinase Selectivity Studies

The compound's distinct kinase inhibition profile (IKKβ vs. tubulin or EGFR) makes it valuable as a chemical probe to dissect IKKβ-mediated signaling pathways. It can be used in cellular assays to validate target engagement and downstream effects, enabling a deeper understanding of IKKβ biology [1].

In Vitro Antiproliferative Screening in Drug Discovery

The favorable selectivity index of the 7-(2-pyrimidinyl)-1H-indole scaffold makes it a useful starting point for in vitro antiproliferative screens. Its activity against multiple cancer cell lines, combined with reduced cytotoxicity to normal cells, positions it as a promising hit for further optimization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(2-Pyrimidinyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.